Androstane-3beta-17beta-diol D3

Description

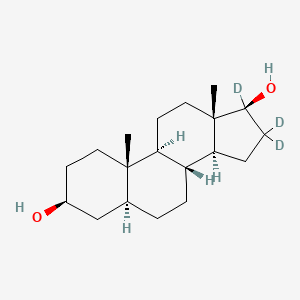

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYJHIOYJEBSB-QZXLVPRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747035 | |

| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79037-32-4 | |

| Record name | (3beta,5alpha,17beta)-(16,16,17-~2~H_3_)Androstane-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Androstane 3beta 17beta Diol

The synthesis of Androstane-3beta-17beta-diol is a multi-step process involving the conversion of several precursor steroids by specific enzymes. This pathway is intricately linked with the metabolism of potent androgens.

Precursor Steroids and Enzymatic Conversions

The journey to Androstane-3beta-17beta-diol begins with foundational steroid hormones.

The most direct precursor to Androstane-3beta-17beta-diol is Dihydrotestosterone (B1667394) (DHT), a potent androgen. Androstane-3beta-17beta-diol is a 3β-hydroxylated metabolite of DHT. The conversion of DHT to 3β-Adiol is a key metabolic step. This transformation is significant as 3β-Adiol has a much lower affinity for the androgen receptor compared to DHT, but it can bind to and activate estrogen receptor beta (ERβ).

Androstane-3beta-17beta-diol can also be considered a metabolite of Dehydroepiandrosterone (B1670201) (DHEA) and Testosterone (B1683101). The pathway from these precursors is less direct and involves their initial conversion to DHT. For instance, DHEA can be converted to androstenediol, which is then transformed into testosterone. Testosterone, in turn, serves as the primary substrate for the synthesis of DHT.

Several hydroxysteroid dehydrogenases are critical in the synthesis and metabolism of Androstane-3beta-17beta-diol and its precursors.

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This enzyme family is involved in the conversion of androstenedione (B190577) to testosterone and estrone (B1671321) to estradiol (B170435). Certain types of 17β-HSD can also metabolize DHT into 3β-Adiol and its isomer, 3α-androstanediol (3α-Adiol).

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is involved in the conversion of DHT to 3β-Adiol. The conversion of DHT to 3β-diol is considered unidirectional. Alterations in the genes encoding for 3β-HSD have been correlated with hereditary prostate cancer.

The enzyme 5α-reductase is pivotal in the synthesis of DHT, the immediate precursor to Androstane-3beta-17beta-diol. It catalyzes the irreversible conversion of testosterone to the more potent androgen, DHT. There are two main isoforms of this enzyme, type 1 and type 2, which are expressed in various tissues, including the prostate, skin, and liver. The activity of 5α-reductase is a rate-limiting step in the production of DHT and, consequently, influences the amount of substrate available for conversion to 3β-Adiol.

Further Metabolism and Conjugation

Once formed, Androstane-3beta-17beta-diol undergoes further metabolic processes, primarily through oxidation, which leads to its inactivation and elimination.

The primary pathway for the metabolism of Androstane-3beta-17beta-diol involves hydroxylation catalyzed by the cytochrome P450 enzyme, CYP7B1 . This enzyme metabolizes 3β-Adiol into 6α- and 7α-triols, which are inactive compounds. The efficiency of CYP7B1-mediated hydroxylation of 3β-Adiol is similar to its action on DHEA. Interestingly, high concentrations of DHEA can suppress the metabolism of 3β-Adiol by CYP7B1, suggesting a competitive interaction for the enzyme. This metabolic step is crucial as it can decrease the levels of 3β-Adiol available to activate ERβ.

Compound and Enzyme Information

Table 1: Compounds Mentioned in this Article

| Compound Name | Abbreviation | Role/Significance |

|---|---|---|

| Androstane-3beta-17beta-diol | 3β-Adiol | The primary subject of this article, an estrogen receptor beta agonist. |

| Dihydrotestosterone | DHT | A potent androgen and the direct precursor to 3β-Adiol. |

| Dehydroepiandrosterone | DHEA | A precursor steroid for the synthesis of androgens and estrogens. |

| Testosterone | T | A primary male sex hormone and precursor to DHT. |

| Androstenedione | An intermediate in the synthesis of testosterone. |

Glucuronidation and Sulfation Processes

Glucuronidation and sulfation are key phase II metabolic pathways that increase the water solubility of steroids, facilitating their excretion. ontosight.ai Androstane-3,17-diol glucuronide is a significant metabolite found in circulation and urine. ontosight.ainih.gov The attachment of glucuronic acid to the parent steroid makes it more hydrophilic. ontosight.ai The specific isomer, (3beta,5alpha,17beta)-androstane-3,17-diol glucuronide, is a recognized metabolite of androgens. ontosight.ai Similarly, sulfation, the addition of a sulfonate group, is another important conjugation reaction. Sulfated steroids, such as 4-androsten-3beta,17beta-diol disulfate, are formed through the action of sulfotransferase enzymes. hmdb.ca These conjugated metabolites are crucial for diagnostic purposes in endocrinology and are monitored in sports medicine for anti-doping control. ontosight.ai

Interconversion Dynamics with Other Androstanediols (e.g., 3α-Diol)

Androstane-3beta-17beta-diol (3β-diol) exists in a dynamic interplay with its epimer, 5α-androstane-3α,17β-diol (3α-diol). wikipedia.orgwikipedia.org Both are principal metabolites of dihydrotestosterone (DHT). frontiersin.org The conversion between these forms is a critical aspect of androgen metabolism. The enzyme 3α-hydroxysteroid oxidoreductase plays a key role in the interconversion between DHT and 3α-diol. nih.gov This process is reversible, allowing 3α-diol to act as a precursor for the formation of DHT. frontiersin.orgnih.gov In contrast, the conversion of DHT to 3β-diol is considered to be largely unidirectional. nih.gov While 3β-diol has a moderate affinity for and can activate estrogen receptor beta (ERβ), 3α-diol has a much lower affinity for either estrogen receptor alpha (ERα) or ERβ. nih.govfrontiersin.org

Reversibility of Metabolic Conversions (e.g., back-conversion to DHT)

The metabolic pathways of androstanediols are not all one-way streets. A significant aspect of their biochemistry is the potential for reverse conversion back to more potent androgens like dihydrotestosterone (DHT). The conversion of 3α-diol back to DHT is a well-established reversible reaction catalyzed by "RoDH-like" 3α-HSD. frontiersin.org This reversibility allows 3α-diol to function as a reservoir for DHT synthesis. nih.gov

Molecular Interactions and Receptor Signaling of Androstane 3beta 17beta Diol

Estrogen Receptor Beta (ERβ) Agonism

3β-Adiol is recognized primarily for its role as an agonist of Estrogen Receptor Beta (ERβ), a key nuclear receptor involved in regulating a wide array of physiological processes.

Androstane-3beta-17beta-diol is a selective and high-affinity agonist for Estrogen Receptor β (ERβ). wikipedia.org It is considered a physiological ligand for ERβ, binding to the receptor with significant affinity, although it is less potent than estradiol (B170435). nih.gov Reports indicate that 3β-Adiol has approximately 7% of the binding affinity of estradiol for ERβ. wikipedia.org Despite this, it is a more potent binder to ERβ compared to its isomer, 5α-androstane-3α,17β-diol (3α-diol). aacrjournals.org The binding capacity of 3β-Adiol to ERβ is substantially higher than that of 3α-diol. aacrjournals.org

Once bound, 3β-Adiol effectively activates ERβ, initiating downstream signaling cascades. frontiersin.orgnih.gov This activation is potent, leading to the regulation of gene transcription. nih.gov For instance, the activation of ERβ signaling by 3β-Adiol has been shown to exert a potent inhibitory effect on the migration of prostate cancer cells. aacrjournals.orgnih.govresearchgate.net The high affinity and potent activation of ERβ by 3β-Adiol underscore its importance as a key endogenous modulator of this receptor. nih.govnih.gov

Relative Binding Affinity (RBA) of Androstanediols for Estrogen Receptors

This table compares the relative binding affinities of 3β-Adiol and its isomer 3α-diol to Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), with Estradiol (E2) as the reference compound (RBA = 100%).

| Compound | Relative Binding Affinity for ERα (%) | Relative Binding Affinity for ERβ (%) |

|---|---|---|

| Estradiol (E2) | 100 | 100 |

| Androstane-3beta-17beta-diol (3β-Adiol) | 3 aacrjournals.org | 7 wikipedia.orgaacrjournals.org |

| Androstane-3alpha-17beta-diol (3α-diol) | 0.07 aacrjournals.org | 0.3 aacrjournals.org |

Upon activation by 3β-Adiol, ERβ regulates the transcription of various target genes, leading to diverse physiological effects. In the hypothalamus, the 3β-Adiol/ERβ complex positively regulates the expression of the oxytocin (B344502) gene and signaling within the paraventricular nucleus. wikipedia.org This interaction has been linked to the modulation of hormonal stress reactivity. nih.gov Specifically, 3β-Adiol binding to ERβ can activate the promoters for corticotropin-releasing hormone (CRH) and vasopressin (AVP), often through alternative, non-classical pathways of gene regulation. frontiersin.orgnih.gov

In the context of cancer, the transcriptional activity of the 3β-Adiol/ERβ complex is significant. It induces the expression of E-cadherin, a protein known to suppress metastasis in prostate and breast cancer cells. aacrjournals.orgnih.gov Furthermore, in prostate cancer cell lines engineered to express ERβ, ligands such as 3β-Adiol induce the expression of the lipid phosphatase INPP4B. nih.gov This induction of INPP4B is associated with the inhibition of AKT signaling, a key pathway in cancer cell survival and proliferation. nih.gov In endothelial cells, 3β-Adiol has been shown to reverse the pro-inflammatory gene expression patterns induced by tumor necrosis factor-alpha (TNF-α). nih.gov

Intriguingly, 3β-Adiol not only acts as a ligand for ERβ but can also regulate the expression of the receptor itself. nih.gov Studies in adult rats have demonstrated that 3β-Adiol is a potent modulator of ERβ expression within the ventral prostate. wikipedia.orgnih.gov In experiments involving castrated rats, administration of 3β-Adiol resulted in the highest levels of ERβ protein in the prostate compared to other steroids. nih.gov This suggests a potential positive feedback loop, where 3β-Adiol promotes the expression of its own receptor, thereby amplifying its biological effects. nih.gov This autoregulation of ERβ by its own physiological ligand may be a crucial functional role for 3β-Adiol in tissues like the prostate. nih.gov

Interactions with Estrogen Receptor Alpha (ERα)

While 3β-Adiol shows a clear preference for ERβ, it also interacts with Estrogen Receptor Alpha (ERα), albeit with lower affinity. wikipedia.org Its binding affinity for ERα is reported to be approximately 3% of that of estradiol. wikipedia.orgaacrjournals.org This interaction is several-fold weaker than its binding to ERβ. wikipedia.org

Despite the lower affinity, the activation of ERα by 3β-Adiol can have significant biological consequences. In certain breast cancer cell lines, 3β-Adiol has been shown to be estrogenic, inducing cell growth and signaling through the activation of ERα. nih.govhormonebalance.org This proliferative effect, mediated by ERα, can be blocked by the administration of anti-estrogen drugs, confirming the receptor's involvement. hormonebalance.org

Absence of Direct Androgen Receptor (AR) Binding

A defining characteristic of Androstane-3beta-17beta-diol is its lack of significant binding to the Androgen Receptor (AR). wikipedia.org It is widely reported that 3β-Adiol, a metabolite of the potent androgen DHT, does not bind to the AR. nih.govaacrjournals.orgnih.govresearchgate.net While its precursor, DHT, is a primary ligand for the AR, the metabolic conversion to 3β-Adiol results in a steroid that switches its receptor preference from the AR to estrogen receptors. frontiersin.orgnih.govnih.gov Some studies describe its AR binding activity as weak or negligible. nih.gov This absence of direct AR binding is a crucial feature that distinguishes its biological activities from classical androgens.

Distinct Signaling Pathways Compared to Other Steroids

The signaling pathways activated by 3β-Adiol are distinct from those initiated by other steroids, including estradiol and its own isomer, 3α-diol. In prostate cancer cells, for example, 3β-Adiol inhibits cell migration through ERβ, an effect not replicated by estradiol, suggesting that these two ERβ ligands activate different downstream pathways. aacrjournals.orgnih.gov This implies that the estrogenic effects of testosterone (B1683101) metabolites like 3β-Adiol are distinct from those of estradiol, even when acting on the same receptor. nih.gov One hypothesis suggests that estradiol may predominantly signal through ERα, while endogenous ligands like 3β-Adiol are primary activators of ERβ. frontiersin.orgnih.gov

Furthermore, the signaling of 3β-Adiol differs from its isomer, 3α-diol. While 3β-Adiol's effects are primarily mediated through estrogen receptors, 3α-diol is also a potent positive allosteric modulator of the GABA-A receptor, a function that 3β-Adiol does not share. wikipedia.orgnih.govwikipedia.org The specific effects of 3β-Adiol are blocked by estrogen receptor antagonists but not by androgen receptor antagonists, further cementing its role as an estrogenic compound with a unique signaling profile. frontiersin.orgnih.gov

Analytical Methodologies and Tracer Applications Utilizing Androstane 3beta 17beta Diol D3

Application of Stable Isotope Labeling (D3) in Steroid Quantification

The use of stable isotope-labeled compounds, such as androstane-3β,17β-diol D3, is a cornerstone of modern steroid analysis, providing a high degree of accuracy and precision.

Role as an Internal Standard in Mass Spectrometry

In mass spectrometry, androstane-3β,17β-diol D3 is employed as an internal standard to ensure accurate quantification of the unlabeled androstane-3β,17β-diol. plos.orgconicet.gov.ar Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. conicet.gov.ar Because the deuterated standard is chemically identical to the analyte of interest, it experiences the same potential for loss during the analytical process. By adding a known amount of androstane-3β,17β-diol D3 to a sample, the ratio of the endogenous analyte to the internal standard can be measured. This ratio is then used to calculate the precise concentration of the natural steroid, compensating for any experimental inconsistencies. conicet.gov.ar This stable isotope dilution method is considered the gold standard for quantitative analysis in mass spectrometry. conicet.gov.ar

Tracer Studies in Metabolic Research

Androstane-3β,17β-diol D3 and other deuterated steroids are instrumental as tracers in metabolic research, allowing scientists to track the pathways and kinetics of steroid hormones in vivo. nih.govnih.gov When introduced into a biological system, the deuterated compound follows the same metabolic routes as its endogenous analog. youtube.com By analyzing samples over time, researchers can identify metabolites and determine the rates of conversion and clearance. nih.gov For example, a study might use deuterated testosterone (B1683101) to measure its plasma clearance rate and conversion to other androgens. nih.gov This approach provides a dynamic view of steroid metabolism that is not achievable with static measurements alone. nih.govyoutube.com

Advanced Mass Spectrometry Techniques for Detection and Quantification

The detection and quantification of androstane-3β,17β-diol, often facilitated by its deuterated internal standard, rely on highly sensitive and specific mass spectrometry techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of steroids like androstane-3β,17β-diol. plos.orgnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov In a typical LC-MS/MS workflow, the sample is first injected into the liquid chromatograph, where the different steroids are separated based on their chemical properties as they pass through a column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer is set to detect specific mass-to-charge (m/z) transitions for both the endogenous androstane-3β,17β-diol and the deuterated internal standard, androstane-3β,17β-diol D3. plos.org This high degree of specificity allows for accurate quantification even in complex biological matrices like serum and tissue. plos.orgnih.gov

A study determining serum levels of 5α-androstane-3β, 17β-diol in young adults utilized LC-MS/MS with androstane-3β,17β-diol D3 as an internal standard. plos.org The table below summarizes the mass transitions and limit of quantification for the analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (pg/mL) |

| 5α-androstane-3β, 17β-diol | 503.3 | 257.1 | 2.5 |

| 5α-androstane-3β, 17β-diol-d3 | 506.3 | 260.1 | N/A |

| Data from a study on serum steroid levels in young adults. plos.org |

Another study validated an LC-MS/MS assay for measuring key sex steroids in murine serum and reproductive tissues, demonstrating the sensitivity of the method for various androgens and estrogens. nih.gov

| Steroid | Quantitation Limit (pg) |

| Testosterone (T) | 2 |

| Dihydrotestosterone (B1667394) (DHT) | 10 |

| 5α-androstane-3α,17β-diol (3αDiol) | 40 |

| 5α-androstane-3β,17β-diol (3βDiol) | 40 |

| Estradiol (B170435) (E2) | 0.5 |

| Estrone (B1671321) (E1) | 0.3 |

| Data from an LC-MS/MS assay validation for murine sex steroids. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of androstane-3β,17β-diol. nih.govresearchgate.net In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. This method is particularly well-suited for volatile and thermally stable compounds. For steroids, which are often not sufficiently volatile, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior. nih.gov The use of deuterated internal standards, like androstane-3β,17β-diol D3, is also crucial in GC-MS to ensure accurate quantification. researchgate.net

Derivatization Strategies for Enhanced Sensitivity

To overcome challenges in the analysis of steroids by both LC-MS/MS and GC-MS, various derivatization strategies are employed to enhance sensitivity and improve analytical performance. nih.govnih.gov Derivatization involves chemically modifying the steroid molecule to improve its ionization efficiency, chromatographic properties, or both. nih.gov

For GC-MS analysis, a common approach is trimethylsilylation, which involves reacting the steroid with a silylating agent to form trimethylsilyl (B98337) (TMS) derivatives. nih.gov These derivatives are more volatile and thermally stable, leading to better peak shapes and increased sensitivity. nih.gov

In LC-MS/MS, derivatization can also be used to improve ionization efficiency. For instance, picolinoyl derivatization has been shown to significantly enhance the signal of steroids in positive ion electrospray ionization. nih.gov This involves reacting the hydroxyl groups of the steroid with picolinoyl chloride. nih.gov Another strategy involves using reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) to create derivatives that are more readily ionized, thereby increasing the sensitivity of the assay. plos.org

The following table outlines some derivatization reagents and their applications in steroid analysis:

| Derivatization Reagent | Analytical Technique | Purpose |

| Trimethylsilyl (TMS) reagents | GC-MS | Increase volatility and thermal stability nih.gov |

| Picolinoyl chloride hydrochloride | LC-MS/MS | Enhance positive ionization nih.gov |

| 2-methyl-6-nitrobenzoic anhydride | LC-MS/MS | Increase ionization efficiency plos.org |

Chromatographic Separation Techniques (e.g., HPLC, Sep-Pak C18, SPE)

The accurate analysis of androstane-3β,17β-diol and its deuterated analogue, androstane-3β,17β-diol D3, from complex biological matrices necessitates robust purification and separation methodologies. High-performance liquid chromatography (HPLC), Sep-Pak C18 cartridges, and other solid-phase extraction (SPE) techniques are instrumental in achieving the requisite purity and concentration for sensitive downstream detection.

A common workflow for the analysis of these steroids from plasma or serum involves an initial extraction and purification step. nih.govcapes.gov.br One established method utilizes Sep-Pak C18 cartridges for the initial cleanup of plasma extracts. nih.govcapes.gov.br Sep-Pak C18 is a reversed-phase silica-based sorbent with strong hydrophobicity, making it effective for adsorbing weakly hydrophobic analytes like steroids from aqueous solutions. plos.org This initial step is crucial for removing interfering substances from the biological matrix.

Following the initial cleanup, further purification is often achieved using HPLC. nih.govcapes.gov.br While specific HPLC parameters for androstane-3β,17β-diol D3 are not extensively detailed in the provided literature, methods developed for its non-deuterated counterpart are directly applicable. For instance, a study quantifying 5α-androstane-3β,17β-diol in human plasma employed HPLC as a key purification step before analysis by gas chromatography-selected ion monitoring. nih.govcapes.gov.br

Modern analytical approaches often integrate SPE with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. In a study determining serum levels of 5α-androstane-3β,17β-diol, a detailed extraction and purification protocol was described. plos.org This method used methyl tert-butyl ether for the initial liquid-liquid extraction of steroids from serum. plos.org The resulting extract was then further purified using an OASIS MAX cartridge, a type of SPE device. plos.org

The use of deuterated internal standards, such as androstane-3β,17β-diol D3, is a cornerstone of quantitative analysis by mass spectrometry. texilajournal.com These standards, which co-elute with the analyte of interest, compensate for variations in sample preparation and ionization efficiency, thereby improving the accuracy and precision of quantification. texilajournal.com A specific LC-MS/MS method for the simultaneous quantification of dihydrotestosterone and its metabolites, including 5α-androstane-3β,17β-diol, utilized 5α-androstane-3β,17β-diol-16,16,17-d3 as an internal standard. nih.gov This highlights the direct application of androstane-3β,17β-diol D3 as a tracer in metabolic studies and quantitative bioanalysis.

The table below summarizes a published LC-MS/MS method that uses a deuterated internal standard for the analysis of 5α-androstane-3β,17β-diol (3βAdiol). plos.orgnih.gov

| Parameter | Description |

|---|---|

| Internal Standard | 3βAdiol-d3 |

| Extraction | Methyl tert-butyl ether |

| Purification | OASIS MAX cartridge (SPE) |

| Final Solution | Acetonitrile/distilled water (2:3, v/v) |

| Analytical Technique | LC-MS/MS |

| Mass Transition (m/z) | 506.3→260.1 |

| Limit of Quantification | 2.5 pg/mL |

Bioassay Development for Steroid Activity Profiling (e.g., Yeast Bioassays)

Yeast-based bioassays have emerged as powerful and practical tools for screening the hormonal activities of various compounds, including steroids. nih.govecotoxcentre.ch These assays are genetically engineered to detect the activation or inhibition of specific hormone receptors. ecotoxcentre.choup.com For profiling the steroid activity of a compound like androstane-3β,17β-diol D3, yeast bioassays designed to detect androgenic and estrogenic activity are particularly relevant.

The fundamental principle of these bioassays involves a recombinant yeast strain, typically Saccharomyces cerevisiae, that expresses a human steroid receptor, such as the androgen receptor (AR) or the estrogen receptor (ER). oup.comnih.gov In addition to the hormone receptor, the yeast also contains a reporter gene, often lacZ (encoding β-galactosidase) or a fluorescent protein like yEGFP (yeast enhanced green fluorescent protein), linked to hormone-responsive elements. plos.orgnih.gov

When a substance with hormonal activity binds to the receptor in the yeast cell, it triggers a conformational change in the receptor, leading to the activation of the reporter gene. ecotoxcentre.ch The resulting expression of the reporter protein can be quantified, typically through a colorimetric reaction or fluorescence measurement, which directly correlates with the hormonal activity of the tested compound. ecotoxcentre.chnih.gov

For example, in a yeast androgen screen (YAS), the yeast cells are engineered to express the human androgen receptor. nih.gov The addition of an androgenic compound will lead to the activation of the reporter gene, providing a measure of its androgenic potency. nih.gov Conversely, these systems can also be used to detect anti-androgenic activity by co-exposing the yeast to a known androgen and the test compound and observing any inhibition of the androgen-induced response. nih.gov

Similarly, a yeast estrogen screen (YES) utilizes yeast cells expressing the human estrogen receptor to detect estrogenic activity. ecotoxcentre.ch Given that 5α-androstane-3β,17β-diol is known to be an agonist of the estrogen receptor beta (ERβ), a YES assay would be a suitable method for characterizing the estrogenic activity profile of its deuterated form. nih.gov

The table below outlines the key features of yeast-based bioassays for steroid activity profiling.

| Feature | Description |

|---|---|

| Test Organism | Genetically modified Saccharomyces cerevisiae (baker's yeast) |

| Principle | Ligand-induced activation of a human hormone receptor (e.g., Androgen Receptor, Estrogen Receptor) coupled to a reporter gene. |

| Detectable Effects | Agonistic (activation) or antagonistic (inhibition) effects on the target receptor. |

| Common Reporter Genes | lacZ (β-galactosidase), yEGFP (yeast enhanced green fluorescent protein). |

| Relevance for Androstane-3β-17β-diol D3 | Can be used to assess both androgenic (via YAS) and estrogenic (via YES) activity. |

These bioassays offer a sensitive, specific, and high-throughput method for characterizing the potential endocrine-disrupting effects of various substances and for profiling the specific hormonal activities of steroid metabolites and their deuterated analogues. nih.govnih.gov

Investigative Studies on the Biological Roles of Androstane 3beta 17beta Diol in Model Systems

Neurobiological Mechanisms and Neuromodulation

Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Androstane-3beta-17beta-diol has been identified as a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.govnih.gov Its primary mechanism of action involves inhibiting the response of the paraventricular nucleus (PVN) of the hypothalamus to stressors. nih.govresearchgate.net This inhibitory effect is mediated through the activation of estrogen receptor-beta (ERβ). nih.govnih.gov

In investigative studies using gonadectomized male rats, the central administration of androstane-3beta-17beta-diol significantly decreased the corticosterone (B1669441) and adrenocorticotropic hormone (ACTH) response to immobilization stress. wwu.edujneurosci.org This effect was blocked by the estrogen receptor antagonist tamoxifen, but not by the androgen receptor antagonist flutamide, confirming the involvement of estrogen receptors. nih.govjneurosci.org Furthermore, treatment with androstane-3beta-17beta-diol was found to be as effective as dihydrotestosterone (B1667394) (DHT) in reducing the secretion of stress-induced corticosterone and ACTH. nih.gov

The binding of androstane-3beta-17beta-diol to ERβ can activate the promoters for corticotropin-releasing hormone (CRH) and vasopressin (AVP), suggesting a complex regulatory role on the components of the HPA axis. nih.govnih.gov Research in wild-type mice has shown that ERβ agonists reduce corticosterone and ACTH responses to restraint stress, an effect that is absent in ERβ-knockout mice, further highlighting the critical role of ERβ in mediating the HPA-regulatory effects of androstane-3beta-17beta-diol. nih.govresearchgate.net

Table 1: Effects of Androstane-3beta-17beta-diol on HPA Axis Hormones in Response to Stress

| Compound Administered | Model System | Effect on Corticosterone | Effect on ACTH | Receptor Implicated |

| Androstane-3beta-17beta-diol | Gonadectomized Male Rats | Decrease | Decrease | ERβ |

| Dihydrotestosterone (DHT) | Gonadectomized Male Rats | Decrease | Decrease | ERβ (via conversion) |

| ERβ Agonist (DPN) | Gonadectomized Male Rats | Decrease | Decrease | ERβ |

| Androstane-3beta-17beta-diol + Tamoxifen | Gonadectomized Male Rats | No significant change | No significant change | ERβ |

Role in Neurosteroid Homeostasis and Brain Function

Androstane-3beta-17beta-diol is an integral part of neurosteroid homeostasis, functioning as a key metabolite of androgens such as dehydroepiandrosterone (B1670201) (DHEA) and dihydrotestosterone (DHT). wikipedia.org The brain possesses the necessary enzymes to convert DHT to androstane-3beta-17beta-diol, allowing for localized modulation of brain function independent of peripheral hormone levels. nih.gov Unlike its isomer, 3α-androstanediol, which is a potent positive allosteric modulator of the GABAA receptor, androstane-3beta-17beta-diol does not bind to this receptor. wikipedia.orgwikipedia.org Instead, its neurobiological effects are primarily exerted through its high-affinity binding to estrogen receptor-beta (ERβ). wikipedia.org

This selective activation of ERβ by androstane-3beta-17beta-diol has been linked to a variety of effects on brain function, including antidepressant, anxiolytic, and cognitive-enhancing properties. wikipedia.org The downregulation of the hypothalamic-pituitary-adrenal (HPA) axis by androgens like testosterone (B1683101) and DHT is now understood to be at least partially mediated by their conversion to androstane-3beta-17beta-diol and its subsequent action on ERβ, rather than direct activation of the androgen receptor. wikipedia.org This highlights an alternative pathway for androgen regulation of brain function.

Cellular and Tissue-Specific Actions

Beyond its neurobiological roles, androstane-3beta-17beta-diol exhibits specific actions at the cellular and tissue level, influencing processes such as cell migration, proliferation, and adhesion. These effects are particularly evident in in vitro models of hormone-sensitive cancers.

Regulation of Cell Migration and Proliferation in In Vitro Models

In vitro studies have revealed a significant role for androstane-3beta-17beta-diol in the regulation of cell migration and proliferation, particularly in the context of cancer cells.

In models of prostate cancer, androstane-3beta-17beta-diol has been shown to inhibit cell migration. nih.govresearchgate.net This effect is mediated through the activation of estrogen receptor-beta (ERβ), as the compound itself does not bind to androgen receptors. nih.gov Interestingly, estradiol (B170435), another ERβ ligand, does not replicate this inhibitory effect on prostate cancer cell migration, suggesting distinct signaling pathways are activated by these two ligands at the same receptor. nih.govresearchgate.net Furthermore, in PC3-Luc cells, androstane-3beta-17beta-diol has been found to decrease the proliferation rate. researchgate.net

Conversely, in estrogen receptor-positive breast cancer cell lines (ZR-75-1 and T-47D), androstane-3beta-17beta-diol has been observed to stimulate cell proliferation. nih.gov This proliferative effect was not seen in estrogen receptor-negative cells. nih.gov However, in the presence of estradiol, androstane-3beta-17beta-diol exhibited an inhibitory effect on estrogen-stimulated breast cancer cell growth. nih.gov This suggests a complex, context-dependent role in regulating cell proliferation.

Table 2: In Vitro Effects of Androstane-3beta-17beta-diol on Cell Migration and Proliferation

| Cell Line | Cancer Type | Effect on Migration | Effect on Proliferation | Mediating Receptor |

| PC3-Luc | Prostate Cancer | Inhibition | Decrease | ERβ |

| ZR-75-1 | Breast Cancer (ER+) | Not Reported | Stimulation | ER |

| T-47D | Breast Cancer (ER+) | Not Reported | Stimulation | ER |

| MDA-MB-231 | Breast Cancer (ER-) | Not Reported | No Effect | - |

Effects on Extracellular Matrix Remodeling and Cell Adhesion (e.g., E-cadherin)

Androstane-3beta-17beta-diol has been demonstrated to influence the expression of proteins involved in extracellular matrix remodeling and cell adhesion, most notably E-cadherin. nih.govresearchgate.net In prostate cancer cells, the activation of estrogen receptor-beta (ERβ) by androstane-3beta-17beta-diol induces the expression of E-cadherin. nih.gov E-cadherin is a crucial cell adhesion molecule, and its increased expression is known to suppress metastasis in both breast and prostate cancer. nih.gov

The inhibitory effect of androstane-3beta-17beta-diol on prostate cancer cell migration is counteracted by the use of short interfering RNA (siRNA) against E-cadherin, confirming that the induction of this adhesion molecule is a key mechanism behind the anti-migratory action of the steroid. nih.gov These findings suggest that androstane-3beta-17beta-diol, through its ERβ-mediated upregulation of E-cadherin, can promote a less invasive cellular phenotype.

Role in Prostate Biology and Cellular Homeostasis in Model Systems

Androstane-3beta-17beta-diol (also referred to as 3β-Adiol), a metabolite of dihydrotestosterone (DHT), has been shown to exert significant effects on prostate cancer cells through the activation of estrogen receptor beta (ERβ). nih.govaacrjournals.org Unlike its precursor DHT, 3β-Adiol does not bind to the androgen receptor but demonstrates a high affinity for ERβ, which is the predominant estrogen receptor subtype in the prostate. aacrjournals.org

Research using prostate cancer cell lines has demonstrated that 3β-Adiol potently inhibits cell migration. nih.govaacrjournals.org This inhibitory action is mediated through ERβ signaling. nih.govresearchgate.netbioscientifica.com An interesting finding is that estradiol, the primary female estrogen, does not replicate this effect, suggesting that 3β-Adiol activates ERβ through a distinct pathway in prostate cancer cells. nih.govaacrjournals.orgresearchgate.net

Furthermore, the activation of ERβ by 3β-Adiol leads to the increased expression of E-cadherin. nih.govaacrjournals.org E-cadherin is a crucial protein for cell adhesion, and its presence is known to suppress metastasis in both breast and prostate cancers. nih.govaacrjournals.orgresearchgate.net The inhibitory effect of 3β-Adiol on the migration of prostate cancer cells can be reversed by using small interfering RNA (siRNA) to block E-cadherin expression. nih.govaacrjournals.org

In addition to inhibiting migration, studies have shown that 3β-Adiol promotes a broader anti-tumor phenotype in prostate cancer cell models. bioscientifica.com These effects, all mediated by ERβ, include a reduction in the rate of cell proliferation, an increase in cell adhesion, and a decrease in the invasive capabilities of the cancer cells in vitro. researchgate.netbioscientifica.com In vivo studies using xenograft models with luciferase-labeled prostate cancer cells have corroborated these findings, showing that continuous administration of 3β-Adiol can reduce the growth of established tumors and prevent the formation of metastases. researchgate.netbioscientifica.com

The local concentration and activity of Androstane-3beta-17beta-diol within the prostate are regulated by the expression and activity of specific steroidogenic enzymes. The synthesis of 3β-Adiol from dihydrotestosterone (DHT) is catalyzed by 3β-hydroxysteroid dehydrogenases (3β-HSDs). aacrjournals.org Clinical observations have suggested a strong correlation between alterations in the genes encoding for these enzymes and hereditary prostate cancer. nih.govaacrjournals.org

An important regulatory pathway in the prostate involves ERβ, 3β-Adiol, and the enzyme CYP7B1. pnas.org In this pathway, 3β-Adiol, upon binding to ERβ, acts to repress the expression of the androgen receptor (AR). pnas.org This repression, in turn, inhibits the androgen-driven proliferation of prostate epithelial cells. pnas.org The levels of 3β-Adiol are controlled by the enzyme CYP7B1, which inactivates 3β-Adiol by hydroxylating it into 5α-androstane-3β,6α,17β-triol and 5α-androstane-3β,7α,17β-triol. pnas.org

This creates a delicate balance. For instance, the use of a 5α-reductase inhibitor would block the conversion of testosterone to DHT. pnas.org While this would decrease the levels of the potent androgen DHT, it would also prevent the formation of its metabolite, 3β-Adiol. pnas.org The resulting lack of 3β-Adiol would remove the ERβ-mediated growth-limiting effects on the prostate. pnas.org

Investigational Studies in Breast Cancer Cell Line Models (Mechanistic Focus)

In the context of estrogen receptor-positive (ER+) breast cancer, particularly under conditions of profound estrogen deprivation similar to that achieved with aromatase inhibitor therapy, androgens and their metabolites can play a significant role in cell proliferation. nih.gov Studies using in vitro models of estrogen-dependent breast cancer cell lines (MCF-7, T47D, and BT-474) have shown that androgens can induce growth in the absence of estrogen. nih.gov

Under these estrogen-deprived conditions, breast cancer cells have been observed to up-regulate steroidogenic enzymes, enabling them to metabolize androgens into estrogenic compounds. nih.gov The DHT metabolite, Androstane-3beta-17beta-diol, has been identified as an estrogenic steroid in this context. nih.gov It has been shown to induce growth and estrogen receptor signaling through the activation of ERα in breast cancer cells. nih.gov This suggests that the conversion of androgens to estrogen-like steroids such as 3β-Adiol could represent a mechanism of resistance to aromatase inhibitors. nih.gov

Another related adrenal androgen, 5-en-androstene-3 beta,17 beta-diol (Adiol), has demonstrated a dual effect. It appears to stimulate the growth of breast cancer cells via estrogen receptors, while simultaneously inhibiting estrogen-stimulated growth through androgen receptors. nih.gov

While direct studies on the impact of Androstane-3beta-17beta-diol on the invasion of triple-negative breast cancer (TNBC) cells are specific, its known mechanisms of action provide insight. As established in prostate cancer models, 3β-Adiol, through its interaction with ERβ, induces the expression of E-cadherin. nih.govaacrjournals.org E-cadherin is a protein known to be capable of blocking the formation of metastases in breast cancer cells. nih.govaacrjournals.org

Research on a related steroid, 5-androstene-3β, 17α-diol (α-AED), in a TNBC model showed an anti-proliferative effect at higher doses in vitro. mdpi.comnih.gov In vivo, intratumoral administration of α-AED led to a reduction in tumor weight and was associated with lower local levels of Vascular Endothelial Growth Factor (VEGF), which may be related to a decrease in metastasis. mdpi.com While this is a different compound, it points to the potential for androstane (B1237026) derivatives to influence TNBC progression. It is important to note that other studies have shown that 17β-estradiol can promote the proliferation, migration, and invasion of TNBC cells. plos.org

Comparative Analysis of Circulating Levels in Different Biological Contexts (e.g., sex, age)

Circulating levels of Androstane-3beta-17beta-diol have been found to differ significantly based on sex and age. Studies using liquid chromatography–tandem mass spectrometry (LC–MS/MS) have provided precise measurements of serum concentrations in healthy adults. nih.govplos.org

A study of young adults revealed that men have significantly higher serum levels of 3β-Adiol compared to women. nih.govplos.org When compared with a geriatric population, younger individuals of both sexes have higher circulating levels of 3β-Adiol. plos.org Specifically, serum 3β-Adiol levels were found to be one and a half times higher in young men and two times higher in young women compared to their older counterparts. plos.org

The table below summarizes the comparative circulating levels of Androstane-3beta-17beta-diol.

| Biological Context | Mean Circulating Level (± SD) | Source |

| Young Adult Males | 38.02 ± 11.13 pg/mL | nih.gov |

| Young Adult Females | Lower than males | nih.govplos.org |

| Normal Adult Males | 239 ± 76 pg/mL | wikipedia.org |

| Normal Adult Females | 82 ± 45 pg/mL | wikipedia.org |

| Geriatric Population | Lower than young adults | plos.org |

Note: Discrepancies in reported mean levels between sources may be due to different analytical methods and study populations.

Studies in Non-Human Biological Systems (e.g., Rodent Models, Avian Models)

The biological significance of 5α-androstane-3β,17β-diol (3β-Adiol), a metabolite of dihydrotestosterone (DHT), has been explored in various non-human model systems, primarily in rodents. nih.govfrontiersin.org These studies have been crucial in elucidating its mechanisms of action, which are often distinct from classical androgenic pathways and predominantly involve the estrogen receptor beta (ERβ). nih.govnih.govbioscientifica.com Research in avian models is less extensive but provides some insights into steroid signaling in these species.

Rodent Models (Rats and Mice)

Studies utilizing rat and mouse models have been instrumental in understanding the physiological roles of 3β-Adiol, particularly in the central nervous system and prostate.

Regulation of the Hypothalamo-Pituitary-Adrenal (HPA) Axis

A significant body of research highlights the role of 3β-Adiol in modulating the HPA axis, the body's central stress response system. nih.govfrontiersin.orgresearchgate.net Unlike testosterone, which decreases the gain of the HPA axis, and estradiol (E2), which can enhance it under certain conditions, 3β-Adiol exerts an inhibitory effect on the stress response. nih.govfrontiersin.orgnih.gov This action is mediated through its binding to ERβ, which in turn inhibits the response of the paraventricular nucleus (PVN) of the hypothalamus to stressors. nih.govnih.govresearchgate.net

In castrated adult male mice, treatment with 3β-Adiol was as effective as DHT in reducing stress-induced secretion of corticosterone and adrenocorticotropic hormone (ACTH). frontiersin.orgnih.gov The effects of 3β-Adiol were blocked by the non-selective estrogen receptor antagonist tamoxifen, but not by the androgen receptor antagonist flutamide, confirming the involvement of estrogen receptors. nih.gov Further studies in gonadectomized rats showed that ERβ agonists mimic this effect, reducing ACTH and corticosterone responses to restraint stress, an effect that is absent in ERβ-knockout mice. nih.govnih.govresearchgate.net The PVN has been identified as a primary neural target for the HPA-inhibiting activity of 3β-Adiol. nih.gov Local application of 3β-Adiol or the ERβ agonist diarylpropionitrile (DPN) to the PVN of castrated male rats replicated the inhibitory effects on the stress response seen with peripherally administered DHT. nih.govjneurosci.org

| Model System | Experimental Condition | Key Finding | Implicated Mechanism | Reference |

|---|---|---|---|---|

| Male Mice | Castrated | Reduced stress-induced corticosterone and ACTH secretion. | Action via estrogen receptors, not androgen receptors. | nih.gov |

| Male Rats | Gonadectomized | ERβ agonists reduced CORT and ACTH responses to restraint stress. | Mediated by ERβ. | nih.govresearchgate.net |

| ERβ-Knockout Mice | Gonadectomized | The stress-reducing effect of ERβ agonists was absent. | Confirms necessity of ERβ for the effect. | nih.govresearchgate.net |

| Male Rats | Castrated | Direct application of 3β-Adiol to the paraventricular nucleus (PVN) mimicked the stress-inhibiting actions of DHT. | Identifies the PVN as a primary site of action. | nih.govjneurosci.org |

Anxiolytic and Cognitive Effects

Research suggests that 3β-Adiol possesses anxiety-reducing and cognitive-enhancing properties in male rodents. nih.gov Experiments were designed to test the hypothesis that these effects of testosterone metabolites are mediated through ERβ. nih.gov In gonadectomized wildtype mice, administration of 3β-Adiol reduced anxiety-like behaviors in tests such as the open field and elevated plus maze, and improved performance in the object recognition task. nih.gov These beneficial effects were not observed in ERβ knockout (betaERKO) mice, indicating that the anxiolytic and cognitive-enhancing actions of 3β-Adiol are dependent on ERβ. nih.gov Similar results were observed in gonadectomized rats, where 3β-Adiol administration also reduced anxiety and improved cognitive performance. nih.gov

Role in the Prostate Gland

In the prostate, 3β-Adiol is considered a key estrogenic steroid, acting as a natural ligand for ERβ. bioscientifica.com Its effects are distinct from the androgenic actions of DHT. Studies have shown that 3β-Adiol, through ERβ activation, can inhibit the migration of prostate cancer cells. unimi.it This inhibitory effect was linked to the induction of E-cadherin, a protein known to suppress metastasis. unimi.it This suggests a potentially protective role for the estrogenic effects of testosterone derivatives against prostate cancer invasion. unimi.it The cellular specificity of 3β-Adiol is partly regulated by the enzyme CYP7β1, which inactivates it; this enzyme's high levels in the pituitary, for instance, prevent 3β-Adiol from acting as a pituitary estrogen. bioscientifica.com

Neuronal and Reproductive Effects

In neuronal cells, 3β-Adiol has been identified as a potent modulator of gene transcription mediated by ERβ1. oup.combrieflands.com While it has little activity at the androgen receptor, it can bind and activate ERβ, influencing gene expression. nih.gov

Studies on reproductive behavior have yielded complex findings. Prenatal exposure of male rats to an ERβ agonist, which would mimic the action of 3β-Adiol, was found to suppress adult male reproductive performance. oup.com Furthermore, when administered to castrated rats, 3β-Adiol elicited only a limited display of male reproductive behaviors compared to testosterone treatment, suggesting it mediates some, but not all, of the central effects of androgens on these behaviors. oup.com

Avian Models

Direct investigative studies on the specific roles of Androstane-3beta-17beta-diol in avian models are limited in the scientific literature. However, related research provides a context for its potential functions.

In a study on roosters affected by epididymal lithiasis (the formation of stones in the epididymis), researchers noted alterations in the concentrations of several hormones in the epididymal region. bioscientifica.com Affected animals showed increased levels of estradiol and decreased levels of vitamin D3 and testosterone. bioscientifica.com While 3β-Adiol was not directly measured, this study points to a disruption in local steroid homeostasis in this pathological condition. bioscientifica.com

Another study investigating the effects of estrogen on primordial follicle development in chicks used 17β-estradiol (E2) as the primary agent. researchgate.net The paper mentions 3β-Adiol in the context of research in rats, where it was reported to have stimulatory effects on DNA synthesis in the seminiferous epithelium, similar to E2, highlighting its estrogen-like capabilities. researchgate.net Research on sex determination in avian models also acknowledges 3β-Adiol as a steroidal metabolite of DHT, though specific functional studies in this context are not detailed. nih.gov

| Model System | Study Context | Findings Related to Steroid Signaling | Reference |

|---|---|---|---|

| Roosters | Epididymal Lithiasis | Affected animals had altered local hormone levels (increased estradiol, decreased testosterone), suggesting disrupted steroid homeostasis. | bioscientifica.com |

| Chicks | Follicle Development | Primary study focused on 17β-estradiol (E2). 3β-Adiol was mentioned in reference to rat studies showing its E2-like stimulatory effects. | researchgate.net |

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying 3β-Adiol in biological samples?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of 3β-Adiol in serum, tissues, or cell cultures .

- Radioimmunoassay (RIA) can also be used but requires validation against chromatographic methods due to potential cross-reactivity with structurally similar steroids like 5α-androstane-3α,17β-diol .

- Quality controls : Include internal deuterated standards (e.g., D3-labeled analogs) to account for matrix effects and recovery losses .

Q. What is the primary biological role of 3β-Adiol in estrogen receptor signaling?

- 3β-Adiol binds to estrogen receptor beta (ERβ) with moderate affinity (Kd ~nM range) and acts as a selective ERβ agonist, as shown in reporter gene assays using transfected CHO cells .

- Unlike estradiol (E2), 3β-Adiol does not activate ERα, making it a tool for dissecting ERβ-specific pathways in tissues like the prostate and ovary .

Q. How does 3β-Adiol interact with androgen receptor (AR) regulation?

- In rodent models, 3β-Adiol suppresses AR expression in prostate epithelial cells via ERβ-mediated pathways, limiting epithelial hyperplasia .

- Metabolic conversion : 3β-Adiol is reversibly oxidized to 5α-dihydrotestosterone (DHT) by 17β-hydroxysteroid dehydrogenases (HSD17B), linking it to androgen signaling .

Advanced Research Questions

Q. How should experimental designs account for age-dependent variations in 3β-Adiol levels in animal models?

- Key consideration : In male rats, serum 3β-Adiol concentrations peak at 20–40 days of age, dominating over testosterone and DHT during early sexual maturation .

- Use age-matched cohorts and control for gonadotropin effects (e.g., LH stimulation alters 3β-Adiol synthesis in young rats) .

Q. What explains conflicting data on 3β-Adiol’s receptor-binding specificity across studies?

- Structural isomerism : 3β-Adiol’s binding affinity for ERβ is 10-fold higher than its 3α-epimer, which shows negligible activity . Contradictions may arise if studies fail to chromatographically resolve isomers.

- Tissue-specific metabolism : In prostate tissue, 3β-Adiol is rapidly converted to DHT, complicating direct receptor-binding assays in vivo .

Q. What in vitro models are optimal for studying 3β-Adiol’s metabolic pathways?

- Primary prostate epithelial cultures : These retain endogenous HSD17B enzymes for studying 3β-Adiol ↔ DHT interconversion .

- Co-transfection systems : Use ERβ-expressing cell lines (e.g., COS-1) with a luciferase reporter to quantify ERβ activation while controlling for metabolic degradation .

Methodological Challenges

Q. How can researchers mitigate artifacts in ligand-binding assays for 3β-Adiol?

- Saturation binding assays : Use tritiated 3β-Adiol with excess cold ligand to distinguish specific vs. nonspecific binding. Note that ERβ’s low abundance in some tissues (e.g., ovary) may require immunoprecipitation prior to analysis .

- Competition assays : Test against a panel of steroids (e.g., estriol, estrone) to confirm binding specificity .

Q. What are the stability and storage requirements for 3β-Adiol in laboratory settings?

- Storage : Store at -20°C in methanol to prevent degradation; avoid freeze-thaw cycles .

- Handling : Use inert atmosphere (argon) for lyophilized powder to minimize oxidation .

Safety and Compliance

Q. What safety protocols apply to handling 3β-Adiol in laboratory research?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory. Use fume hoods to avoid inhalation of aerosols .

- Waste disposal : Incinerate contaminated materials at >800°C to ensure complete breakdown of steroid residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.